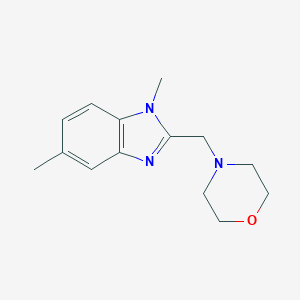![molecular formula C21H34N2O4 B247012 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine, also known as DTBM-MO, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied in scientific research for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用机制
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain. By binding to the receptor, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine blocks the activity of dopamine and other ligands that bind to the receptor, leading to a decrease in dopamine signaling. This mechanism of action makes 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine a potential therapeutic agent for the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have demonstrated that it can inhibit the binding of dopamine and other ligands to the dopamine D2 receptor with high affinity and selectivity. In vivo studies in animal models have shown that 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can decrease dopamine signaling in the brain and produce behavioral effects similar to those of other dopamine antagonists. However, the exact biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans are still unclear and require further investigation.
实验室实验的优点和局限性
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has several advantages for use in scientific research. It is a highly selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the function of this receptor in vitro and in vivo. In addition, it has been shown to have good stability and solubility properties, which make it easy to handle and store. However, there are also some limitations to the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments. It is a synthetic compound, which means that it may have off-target effects or interact with other molecules in unexpected ways. In addition, its high affinity for the dopamine D2 receptor may make it difficult to distinguish between specific and non-specific binding.
未来方向
There are several future directions for research on 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine. One area of interest is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine as a radioligand for imaging studies in PET and SPECT. In addition, further studies are needed to investigate the biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans and to determine its potential as a diagnostic or therapeutic agent for dopamine-related disorders. Finally, more research is needed to explore the limitations and potential pitfalls of using 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments and to develop new tools and methods for studying the dopamine D2 receptor.
合成方法
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2,3,4-trimethoxybenzaldehyde and piperidine. The final product is obtained through purification and isolation procedures, including column chromatography and recrystallization.
科学研究应用
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in various scientific fields. In pharmacology, it has been shown to have a strong affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of the dopamine D2 receptor and its interactions with other molecules. In addition, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
属性
分子式 |
C21H34N2O4 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H34N2O4/c1-15-12-23(13-16(2)27-15)18-8-10-22(11-9-18)14-17-6-7-19(24-3)21(26-5)20(17)25-4/h6-7,15-16,18H,8-14H2,1-5H3 |
InChI 键 |
XSGXJXLAXIQGNN-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
规范 SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)





![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
